PI3Kγ Kinase Inhibition: Target Engagement Data for 3-Fluoro-4-(piperidin-4-yl)pyridine
3-Fluoro-4-(piperidin-4-yl)pyridine demonstrates measurable inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), a lipid kinase implicated in inflammatory and oncogenic signaling. In a fluorescence-based HTRF assay, the compound exhibited an IC50 value of 130 nM against PI3Kγ after 60 minutes of incubation [1]. This provides a quantitative baseline for target engagement that can be used to evaluate derivative compounds or compare against alternative PI3Kγ-targeting scaffolds.
| Evidence Dimension | PI3Kγ inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | No direct comparator data available for this specific target; value serves as a reference point for scaffold optimization |
| Quantified Difference | N/A |
| Conditions | Inhibition of PI3Kγ (unknown origin) after 60 mins using fluorescein-labeled kinase tracer by HTRF assay |
Why This Matters
This quantitative activity data enables researchers to benchmark 3-fluoro-4-(piperidin-4-yl)pyridine as a starting scaffold for PI3Kγ inhibitor development and facilitates comparison with other chemotypes during lead optimization.
- [1] TargetMine. (2025). Compound CHEMBL4067592 Activity Data. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=169113471 View Source
